molecular formula C20H34O2 B14741057 1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol CAS No. 5649-82-1

1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol

Cat. No.: B14741057
CAS No.: 5649-82-1
M. Wt: 306.5 g/mol
InChI Key: QEPAXFJCNMNDSD-UHFFFAOYSA-N
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Description

1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol is a complex organic compound known for its unique structure and properties. It belongs to the class of bicyclic compounds, specifically the bicyclo[2.2.1]heptane derivatives. This compound is characterized by its multiple methyl groups and hydroxyl functionalities, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol typically involves multi-step organic reactions. One common method includes the hydrogenation of specific bicyclic precursors under controlled conditions. For example, the hydrogenation of tris-trans-homobenzene using a platinum oxide catalyst at room temperature can yield similar compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and stability of bicyclic systems.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, its hydroxyl groups may form hydrogen bonds with target proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol is unique due to its specific arrangement of methyl groups and hydroxyl functionalities, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

5649-82-1

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

2-(2-hydroxy-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C20H34O2/c1-15(2)13-7-9-17(15,5)19(21,11-13)20(22)12-14-8-10-18(20,6)16(14,3)4/h13-14,21-22H,7-12H2,1-6H3

InChI Key

QEPAXFJCNMNDSD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)(C3(CC4CCC3(C4(C)C)C)O)O)C)C

Origin of Product

United States

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